(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester
Overview
Description
(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is an organic compound with the molecular formula C₉H₁₅NO₄. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester typically involves the reaction of tert-butyl 3-hydroxypropionate with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification and isolation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Water: Used in hydrolysis reactions.
Major Products Formed:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Methyl Isocyanate: A related compound with a similar isocyanate group but different substituents.
Ethyl Isocyanate: Another similar compound with an ethyl group instead of a methyl group.
Propyl Isocyanate: Similar in structure but with a propyl group.
Uniqueness: (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of the tert-butoxy group, which can influence its reactivity and applications compared to other isocyanates.
Properties
IUPAC Name |
methyl (2S)-2-isocyanato-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-5-7(10-6-11)8(12)13-4/h7H,5H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNVZFZWRLTCL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427086 | |
Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145080-94-0 | |
Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-(+)-2-Isocyanato-3-tert-butoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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